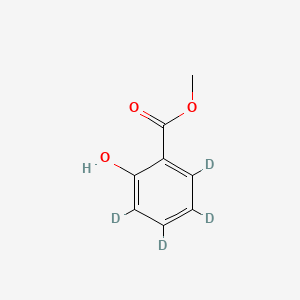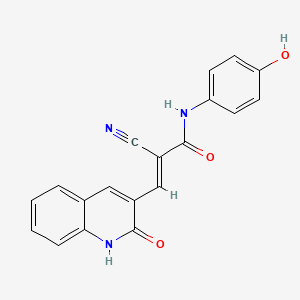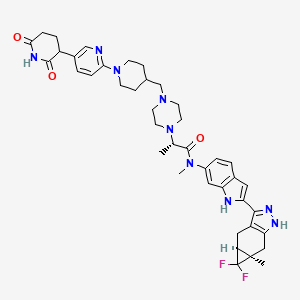
ITK degrader 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ITK degrader 2: is a compound designed to target and degrade Interleukin-2-inducible T cell kinase (ITK), a TEC-family kinase essential for T cell receptor signaling. ITK plays a crucial role in T cell proliferation and differentiation, making it a significant target for therapeutic interventions in T cell-mediated diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : ITK degrader 2 is synthesized through a series of chemical reactions involving the formation of a heterobifunctional molecule. The synthetic route typically involves the coupling of a ligand that binds to ITK with a ligand that recruits an E3 ubiquitin ligase, facilitating the targeted degradation of ITK .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: : ITK degrader 2 primarily undergoes substitution reactions during its synthesis. The compound is designed to facilitate targeted ubiquitination, leading to the degradation of ITK .
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include various ligands, coupling agents, and solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield .
Major Products Formed: : The major product formed from these reactions is the heterobifunctional molecule this compound, which effectively targets and degrades ITK .
Applications De Recherche Scientifique
Chemistry: : In chemistry, ITK degrader 2 is used as a tool compound to study the targeted degradation of proteins. It helps in understanding the mechanisms of protein degradation and the role of ITK in cellular processes .
Biology: : In biological research, this compound is used to investigate the role of ITK in T cell receptor signaling and its impact on T cell proliferation and differentiation. It is also used to study the effects of ITK degradation on various signaling pathways .
Medicine: : In medicine, this compound has potential therapeutic applications in the treatment of T cell-mediated diseases, including T cell lymphomas and autoimmune diseases. It has shown promise in overcoming therapeutic resistance in T cell lymphomas .
Industry: : In the pharmaceutical industry, this compound is used in drug development and research to identify new therapeutic targets and develop novel treatments for T cell-mediated diseases .
Mécanisme D'action
Mechanism: : ITK degrader 2 exerts its effects by facilitating the targeted ubiquitination and subsequent degradation of ITK. The compound binds to ITK and recruits an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of ITK .
Molecular Targets and Pathways: : The primary molecular target of this compound is ITK. The degradation of ITK disrupts T cell receptor signaling, affecting downstream signaling pathways such as NF-kB and GATA-3, which are involved in T cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other ITK degraders such as BSJ-05-037 and cereblon-recruiting ITK proteolysis targeting chimeras .
Uniqueness: : ITK degrader 2 is unique in its high selectivity and potency in degrading ITK. It has shown enhanced anti-proliferative effects relative to its parent inhibitor and has demonstrated efficacy in overcoming therapeutic resistance in T cell lymphomas .
Propriétés
Formule moléculaire |
C41H49F2N9O3 |
|---|---|
Poids moléculaire |
753.9 g/mol |
Nom IUPAC |
(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-1H-indol-6-yl]-2-[4-[[1-[5-(2,6-dioxopiperidin-3-yl)pyridin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C41H49F2N9O3/c1-24(39(55)49(3)28-6-4-26-18-32(45-31(26)19-28)37-30-20-34-40(2,41(34,42)43)21-33(30)47-48-37)51-16-14-50(15-17-51)23-25-10-12-52(13-11-25)35-8-5-27(22-44-35)29-7-9-36(53)46-38(29)54/h4-6,8,18-19,22,24-25,29,34,45H,7,9-17,20-21,23H2,1-3H3,(H,47,48)(H,46,53,54)/t24-,29?,34-,40+/m0/s1 |
Clé InChI |
IARVPXVRJRSDRO-KONCDOQBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C[C@H]5[C@@](C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
SMILES canonique |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CC5C(C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


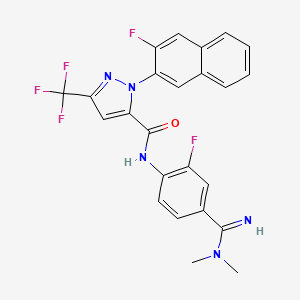
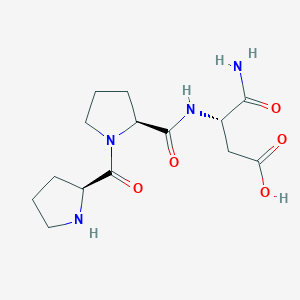
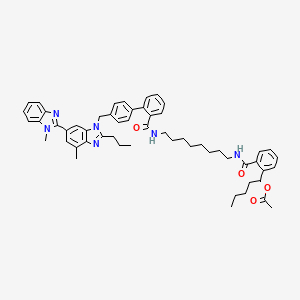
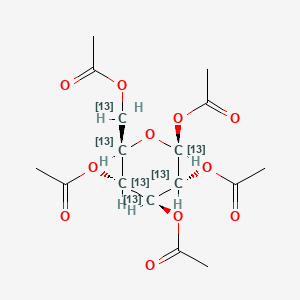

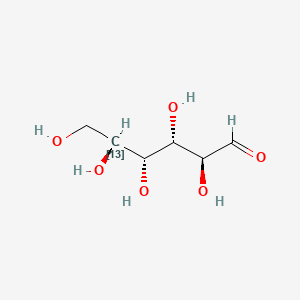
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

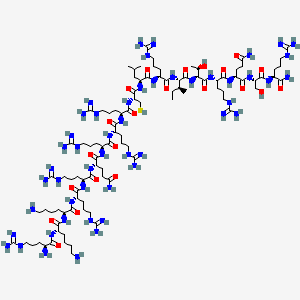


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
